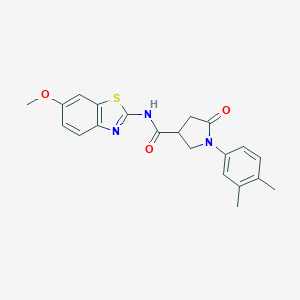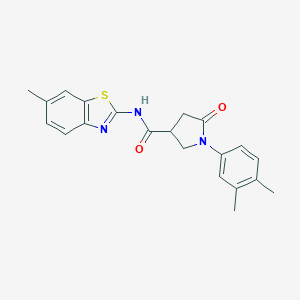
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. It is also known as MPOC or MPOE and is a member of the pyrrolidinecarboxylate family of compounds.
Mechanism of Action
The mechanism of action of MPOC involves its interaction with enzymes and other biological molecules. It has been shown to bind to the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
MPOC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on acetylcholinesterase, it has also been shown to have antioxidant and anti-inflammatory properties. These properties may make it useful for the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPOC in lab experiments is its relative ease of synthesis. It can be produced in a standard laboratory setting using readily available reagents. Additionally, its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using MPOC in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations. Additionally, its inhibitory effects on acetylcholinesterase may lead to unwanted side effects in vivo.
Future Directions
There are several potential future directions for the study of MPOC. One area of interest is the development of MPOC-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is the use of MPOC as a tool for studying the mechanisms of other diseases, such as cancer and cardiovascular disease.
In addition, further research is needed to fully understand the biochemical and physiological effects of MPOC and its potential toxicity. This will be important for determining the safety and efficacy of MPOC-based drugs in vivo.
Conclusion:
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. Its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand its biochemical and physiological effects and potential toxicity.
Synthesis Methods
The synthesis of MPOC involves the reaction of 3-methoxyphenylacetic acid with 4-methylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl pyruvate to produce MPOC. The synthesis process is relatively straightforward and can be carried out in a standard laboratory setting.
Scientific Research Applications
MPOC has potential applications in scientific research as a tool to study the mechanisms of various biological processes. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes MPOC a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-6-8-17(9-7-14)22-12-16(11-20(22)24)21(25)27-13-19(23)15-4-3-5-18(10-15)26-2/h3-10,16H,11-13H2,1-2H3 |
InChI Key |
APBSDAPEDZQVAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)




![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)




